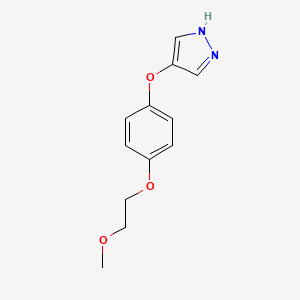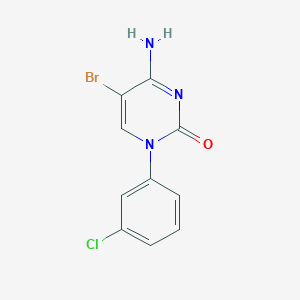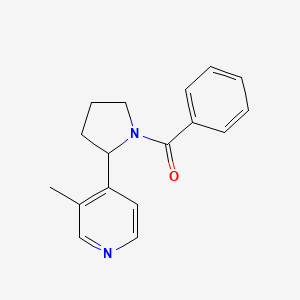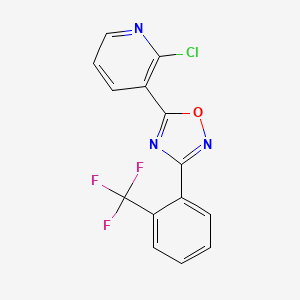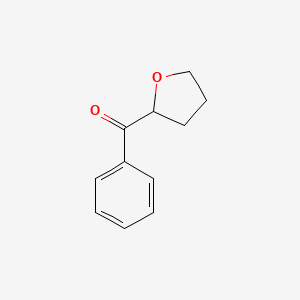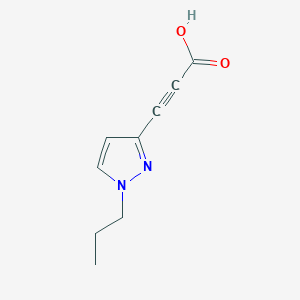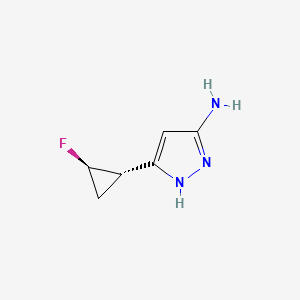
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorocyclopropyl group attached to a pyrazolamine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine typically involves the formation of the fluorocyclopropyl group followed by its attachment to the pyrazolamine core. One common method includes the cyclopropanation of an appropriate alkene precursor using a fluorinating agent under controlled conditions. The resulting fluorocyclopropane is then subjected to further reactions to introduce the pyrazolamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Scientific Research Applications
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorocyclopropyl group can engage in covalent bonding with target proteins, leading to modulation of their activity. The pyrazolamine moiety may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Fluorocyclopropylamine: Shares the fluorocyclopropyl group but lacks the pyrazolamine moiety.
1H-Pyrazol-3-amine: Contains the pyrazolamine core but lacks the fluorocyclopropyl group.
2-Fluorocyclopropyl-1H-pyrazole: Similar structure but with variations in the positioning of functional groups.
Uniqueness
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine is unique due to the combination of the fluorocyclopropyl group and the pyrazolamine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
5-[(1S,2R)-2-fluorocyclopropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H8FN3/c7-4-1-3(4)5-2-6(8)10-9-5/h2-4H,1H2,(H3,8,9,10)/t3-,4-/m1/s1 |
InChI Key |
LMYIQELFORXUQE-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C2=CC(=NN2)N |
Canonical SMILES |
C1C(C1F)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


